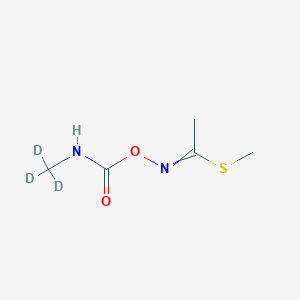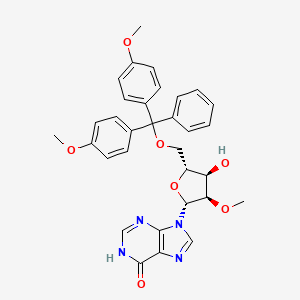
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions of α-chloroethers of unsaturated C3-alcohols with thioacetamide, thiourea, and phenylthiourea . The reactions occur in methanol solutions at room temperature and yield the target imidothioates .Chemical Reactions Analysis
While specific chemical reactions involving “methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate” are not available, similar compounds exhibit dual reactivity through both the aryl group and the N-methyl groups .Scientific Research Applications
Application in Environmental Science
Methomyl D3 is used in environmental science, particularly in the study of pesticide degradation .
Method of Application
Researchers have developed oxidation, incineration, adsorption, and microbial degradation methods to remove Methomyl residues from soil and water environments . Biodegradation is considered a cost-effective and eco-friendly approach .
Results
Microorganisms have become a key component of the degradation and detoxification of Methomyl through catabolic pathways and genetic determinants . Several species of Methomyl-degrading bacteria have been isolated and characterized .
Application in Agriculture
Methomyl D3 is widely used in agriculture, particularly in pest control .
Method of Application
Methomyl D3 is applied on field vegetables like lettuce, orchard crops like oranges, and on turf . It’s also used as a fly bait product .
Results
The use of Methomyl D3 in agriculture has led to environmental toxicity and human health issues due to its extensive use .
Application in Pest Control
Methomyl D3 is used in pest control, particularly in controlling arthropods, nematodes, flies, and crop pests .
Method of Application
Methomyl D3 works as a contact poison and as a gastric poison that is often used by farmers in soybean crops .
Results
While effective in controlling plant pests, Methomyl D3 has a negative impact on non-target organisms such as soybean pest predators .
Application in Toxicology
Methomyl D3 is used in toxicology studies due to its high toxicity .
Method of Application
Toxicity categories are defined by the US EPA depending on the route of exposure: oral exposure (highly toxic); inhalation (moderately toxic); and dermal exposure (slightly toxic) .
Results
Methomyl D3 is toxic to both people and the environment .
Application in Chemical Analysis
Methomyl D3 is used as an internal standard for the quantification of Methomyl by GC- or LC-MS .
Method of Application
Methomyl D3 is used in GC- or LC-MS to quantify Methomyl .
Results
Methomyl D3 provides accurate quantification of Methomyl in chemical analysis .
Application in Pharmaceuticals
Methomyl D3 is used in the pharmaceutical industry, particularly in the development of new drugs .
Method of Application
Methomyl D3 is used as a reference standard in the development and testing of new pharmaceuticals .
Results
The use of Methomyl D3 in pharmaceuticals has led to the development of new drugs .
Application in Biochemistry
Methomyl D3 is used in biochemistry, particularly in the study of enzyme inhibition .
Method of Application
Methomyl D3 is used in biochemical assays to study the inhibition of enzymes .
Results
Methomyl D3 has been found to inhibit certain enzymes, providing valuable insights into enzyme function and regulation .
properties
IUPAC Name |
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUZOCRWCRNSJ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)ON=C(C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)
![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)
![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)